2-(6-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(6-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a diethylamino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-chloropyridine with diethylamine to form 3-(diethylamino)pyridine. This intermediate is then reacted with piperidine-1-carbaldehyde under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: 2-(6-(Diethylamino)pyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-(Diethylamino)pyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxaldehyde: Lacks the diethylamino and piperidine groups, making it less complex.
Piperidine-1-carbaldehyde: Does not have the pyridine ring, limiting its potential interactions.
3-(Diethylamino)pyridine: Missing the piperidine and aldehyde functionalities, reducing its versatility.
Uniqueness
2-(6-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C15H23N3O |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[6-(diethylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H23N3O/c1-3-17(4-2)15-9-8-13(11-16-15)14-7-5-6-10-18(14)12-19/h8-9,11-12,14H,3-7,10H2,1-2H3 |
InChI Key |
MMIBYFIAZSWSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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